molecular formula C11H14N2O B067520 2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol CAS No. 177478-08-9

2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol

Katalognummer: B067520
CAS-Nummer: 177478-08-9
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: MXGNNFQIJVLVSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol, also known as A-317491, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzimidazole derivatives and has been found to have significant pharmacological effects in various preclinical models. In

Wirkmechanismus

The mechanism of action of 2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol involves the inhibition of P2X3 and P2X2/3 receptors. These receptors are involved in nociception and pain signaling, and their inhibition leads to a reduction in pain perception. The compound has been shown to be highly selective for these receptors, making it a promising candidate for the development of new analgesic drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to have a potent and selective inhibitory effect on P2X3 and P2X2/3 receptors, leading to a reduction in pain perception. It has also been shown to have anti-inflammatory effects in various preclinical models, making it a promising candidate for the treatment of inflammatory disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of 2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol for lab experiments include its high purity and selectivity for P2X3 and P2X2/3 receptors. The compound has been optimized for synthesis, making it suitable for further research. However, the limitations of the compound include its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

There are several future directions for the research of 2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol. One direction is the development of new analgesic drugs based on the compound's potent and selective inhibitory effect on P2X3 and P2X2/3 receptors. Another direction is the investigation of the compound's anti-inflammatory effects in various preclinical models, which may lead to the development of new anti-inflammatory drugs. Additionally, the compound's limited solubility in aqueous solutions may be addressed through the development of new formulations or prodrugs. Overall, this compound has significant potential for the development of new therapeutic agents for pain, inflammation, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol has been extensively studied for its potential therapeutic applications. It has been found to have significant pharmacological effects in various preclinical models, including pain, inflammation, and neurological disorders. The compound has been shown to have a potent and selective inhibitory effect on P2X3 and P2X2/3 receptors, which are involved in nociception and pain signaling. This makes it a promising candidate for the development of new analgesic drugs.

Eigenschaften

177478-08-9

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

1-methyl-2-propan-2-ylbenzimidazol-4-ol

InChI

InChI=1S/C11H14N2O/c1-7(2)11-12-10-8(13(11)3)5-4-6-9(10)14/h4-7,14H,1-3H3

InChI-Schlüssel

MXGNNFQIJVLVSM-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=C(N1C)C=CC=C2O

Kanonische SMILES

CC(C)C1=NC2=C(N1C)C=CC=C2O

Synonyme

1H-Benzimidazol-4-ol,1-methyl-2-(1-methylethyl)-(9CI)

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture of 3-benzyloxy-2-amino-N-methylaniline (600 mg), isobutyric acid (243 mg) and 4N hydrochloric acid (3.5 ml) was refluxed for 3 hours, and the solvent was removed in vacuo. Chloroform and saturated sodium bicarbonate solution were added to the residue. The separated organic layer was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by silica gel column chromatogrpahy (chloroform:methanol=50:1, v/v) to give 4-hydroxy-2-isopropyl-1-methyl-1H-benzimidazole (33 mg).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
243 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.